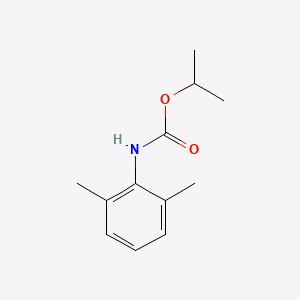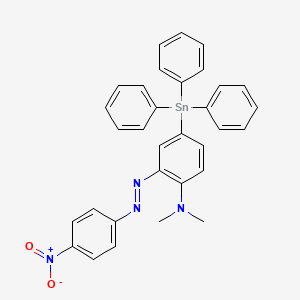
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is a complex organic compound that features a combination of nitro, azo, and triphenylstannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with N,N-dimethylaniline to form the azo compound.
Introduction of the Triphenylstannyl Group: The azo compound is then subjected to a stannylation reaction, where triphenylstannyl chloride is used to introduce the triphenylstannyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the triphenylstannyl group.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amino compound.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industrial Processes: It can be used as a catalyst or intermediate in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the triphenylstannyl group can interact with metal ions or other coordination sites. These interactions can modulate biological pathways or catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Lacks the azo and triphenylstannyl groups, making it less versatile in applications.
4-(Triphenylstannyl)aniline:
Uniqueness
N,N-Dimethyl-2-(4-nitrophenylazo)-4-(triphenylstannyl)aniline is unique due to the combination of functional groups that provide a wide range of reactivity and potential applications. The presence of the nitro, azo, and triphenylstannyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
198283-17-9 |
|---|---|
Formule moléculaire |
C32H28N4O2Sn |
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(4-nitrophenyl)diazenyl]-4-triphenylstannylaniline |
InChI |
InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)14-6-4-3-5-13(14)16-15-11-7-9-12(10-8-11)18(19)20;3*1-2-4-6-5-3-1;/h4-10H,1-2H3;3*1-5H; |
Clé InChI |
BGUKDUVJUCITPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


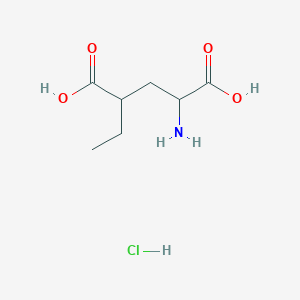
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)




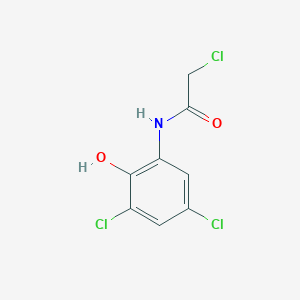
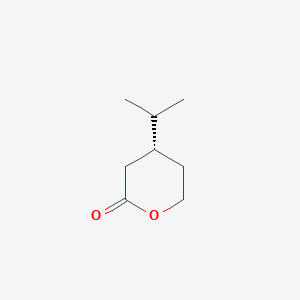


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
